![molecular formula C21H21N3O4S B2838111 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 460732-67-6](/img/structure/B2838111.png)
2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a quinoline ring, an oxadiazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline and oxadiazole intermediates, followed by their coupling through a sulfanyl linkage.
-
Preparation of Quinoline Intermediate:
- Starting material: Aniline derivatives.
- Reaction: Cyclization with aldehydes or ketones under acidic conditions.
- Conditions: Reflux in the presence of a catalyst such as sulfuric acid.
-
Preparation of Oxadiazole Intermediate:
- Starting material: Hydrazides and carboxylic acids.
- Reaction: Cyclization in the presence of dehydrating agents like phosphorus oxychloride.
- Conditions: Heating under reflux.
-
Coupling Reaction:
- Reagents: Quinoline intermediate, oxadiazole intermediate, and a thiolating agent.
- Conditions: Solvent such as dichloromethane, room temperature to moderate heating.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
-
Oxidation:
- Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.
- Conditions: Aqueous or organic solvents, room temperature to moderate heating.
- Products: Oxidized derivatives with potential changes in the quinoline or oxadiazole rings.
-
Reduction:
- Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Conditions: Solvents like ethanol or tetrahydrofuran, low to moderate temperatures.
- Products: Reduced derivatives, potentially affecting the sulfanyl group.
-
Substitution:
- Reagents: Halogenating agents or nucleophiles.
- Conditions: Solvents like dichloromethane, room temperature.
- Products: Substituted derivatives with modifications on the aromatic rings.
Scientific Research Applications
2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
-
Medicinal Chemistry:
- Potential use as a pharmacophore in drug design.
- Investigated for antimicrobial, anticancer, and anti-inflammatory properties.
-
Material Science:
- Use in the development of organic semiconductors.
- Potential applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
-
Biological Studies:
- Studied for its interactions with biological macromolecules.
- Potential use as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
-
Binding to Enzymes:
- Inhibition or activation of specific enzymes.
- Modulation of enzymatic pathways.
-
Receptor Interaction:
- Binding to cellular receptors.
- Alteration of signal transduction pathways.
Comparison with Similar Compounds
2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be compared with similar compounds such as:
-
Quinoline Derivatives:
- Similarities: Presence of the quinoline ring.
- Differences: Additional functional groups and their effects on biological activity.
-
Oxadiazole Derivatives:
- Similarities: Presence of the oxadiazole ring.
- Differences: Variations in substituents and their impact on chemical properties.
-
Sulfanyl-Linked Compounds:
- Similarities: Sulfanyl linkage between aromatic rings.
- Differences: Different aromatic systems and their influence on reactivity.
This compound’s unique combination of structural features and functional groups makes it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-16-10-15(11-17(12-16)27-2)20-22-23-21(28-20)29-13-19(25)24-9-5-7-14-6-3-4-8-18(14)24/h3-4,6,8,10-12H,5,7,9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUARGDGSULKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![n-(4-Chlorophenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1h-pyrrol-3-yl]prop-2-enamide](/img/structure/B2838031.png)
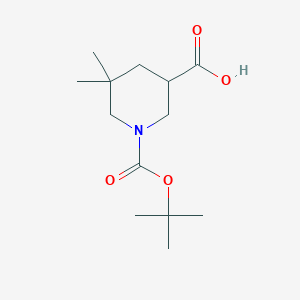
![1-methanesulfonyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]piperidine-4-carboxamide](/img/structure/B2838035.png)
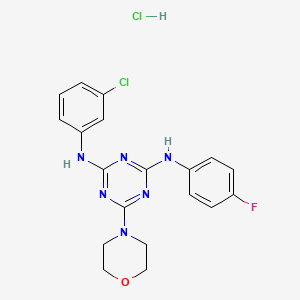
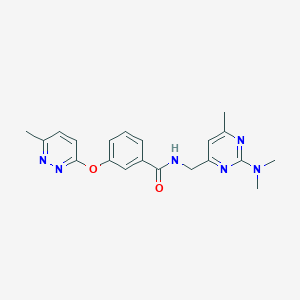
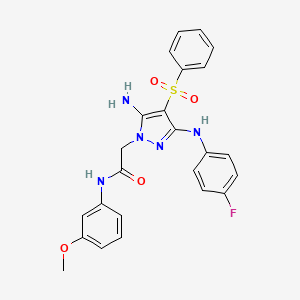
![9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2838039.png)
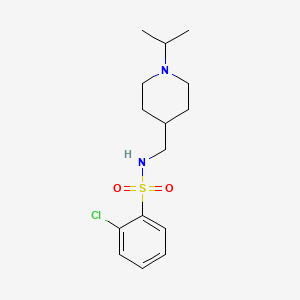
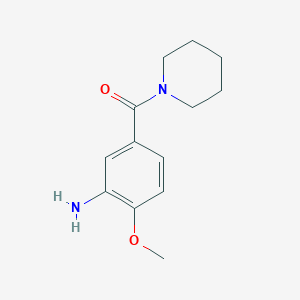
![2-[(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2838044.png)

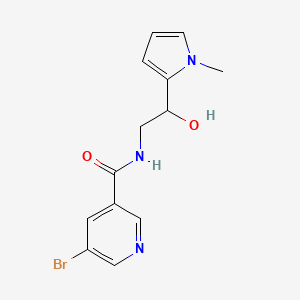
![N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2838049.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2838051.png)
